molecular formula C14H19ClN2O B5837420 N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide

N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide

Cat. No. B5837420
M. Wt: 266.76 g/mol
InChI Key: GJSYWZFBECIXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. In rats, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce conditioned place preference, indicating its potential as a drug of abuse. This compound has also been shown to produce anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide has several advantages as a tool compound for studying the function of the dopamine transporter. It has high selectivity and potency for the dopamine transporter, making it a useful tool for studying the role of the dopamine transporter in various physiological and pathological processes. However, this compound has several limitations, including its potential for abuse and its limited water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of anxiety, depression, and addiction. Another direction is to study the role of the dopamine transporter in various neurological disorders, such as Parkinson's disease and schizophrenia, using this compound as a tool compound. Additionally, further optimization of the synthesis process and development of analogs with improved pharmacological properties may lead to the discovery of new drug candidates.

Synthesis Methods

N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzoyl chloride with 3,3-dimethylpiperidine to form 3-(3-chlorobenzoyl)-3,3-dimethylpiperidine. This intermediate is then reacted with ammonia to yield this compound. The synthesis process can be optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and addiction. In pharmacology, this compound has been used as a tool compound to study the function of the dopamine transporter. In neuroscience, this compound has been used to study the role of the dopamine transporter in drug addiction and reward.

properties

IUPAC Name

N-(3-chlorophenyl)-3,3-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-14(2)7-4-8-17(10-14)13(18)16-12-6-3-5-11(15)9-12/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSYWZFBECIXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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